Parylene F dimer
Overview
Description
Parylene F dimer, also known as octafluoro-[2.2]paracyclophane, is a member of the Parylene family of polymers. It is characterized by the presence of fluorine atoms on its aromatic ring, which imparts unique properties such as high thermal stability and low dielectric constant . Parylene F is widely used in various industries due to its excellent barrier properties and ability to form ultra-thin, pinhole-free coatings .
Mechanism of Action
Target of Action
Parylene F dimer, a fluorinated variant of parylene, primarily targets surfaces that require protective coating . It is widely used in industries such as electronics, medical devices, aerospace, and automotive to shield components from moisture, chemicals, and other environmental factors . Its unique properties, such as biocompatibility and conformal coverage, make it an ideal choice for coating critical electronic assemblies .
Mode of Action
The mode of action of this compound involves a vapor deposition polymerization (VDP) method . The process begins with the solid this compound, which is heated to around 150°C in a vaporizer . At this temperature, the dimer sublimes, transforming directly from a solid to a vapor without passing through a liquid phase . The vaporized dimer then moves into the pyrolysis chamber, where it is heated to approximately 680°C . At this high temperature, the dimer undergoes thermal decomposition, breaking down into smaller, reactive monomer molecules called p-xylylene . These reactive monomers enter the room-temperature deposition chamber, where they polymerize and form long polymer chains, creating a uniform, conformal coating on the substrate .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily physical rather than biological. The polymerization process results in a continuous, pinhole-free coating, ensuring maximum protection against moisture and other environmental factors
Pharmacokinetics
The properties of this compound that influence its bioavailability as a coating include its ability to form a uniform, conformal coating on a variety of substrates, including metals, plastics, ceramics, and even paper, without compromising the material’s properties .
Result of Action
The result of this compound’s action is a uniform, conformal coating that provides exceptional barrier properties against moisture, chemicals, and gases . This coating is ultra-thin, pinhole-free, and can penetrate and coat every surface uniformly, regardless of the substrate geometry . It provides excellent protective properties and the ability to uniformly coat intricate surfaces .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. The deposition process takes place in a vacuum chamber , and the temperatures at different stages of the process (150°C for vaporization and 680°C for pyrolysis) are critical for the successful formation of the coating . Furthermore, this compound exhibits superior thermal stability, attributed to its aliphatic C-F bond, compared to Parylene C’s C-C bond . This makes it suitable for use in environments with higher operating temperatures .
Biochemical Analysis
Biochemical Properties
Parylene F dimer exhibits a higher coating density and significantly more penetrating power than other Parylene types . It’s known for its superior thermal stability, attributed to its aliphatic C-F bond . It has poor oxidative and UV stability .
Molecular Mechanism
The molecular mechanism of this compound involves a process similar to vacuum metallizing . The dimer is vaporized, then cleaved to yield a stable monomeric diradical, para-xylylene . This monomer then enters a deposition chamber where it simultaneously adsorbs and polymerizes on the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a high output, around 1.6 μm/g (the ratio of film thickness to the loaded dimer mass) . A method has been reported to prepare ultra-thin Parylene films with the nominal thickness down to 1 nm .
Transport and Distribution
This compound is deposited from the vapor phase . Unlike vacuum metallization, the deposition is not line of sight, and all sides of an object to be encapsulated are uniformly impinged by the gaseous monomer . This suggests that this compound could be distributed uniformly within cells and tissues.
Preparation Methods
The preparation of Parylene F dimer involves a vapor deposition polymerization (VDP) method. The process begins with the vaporization of the solid dimer at approximately 150°C. The vaporized dimer then undergoes pyrolysis at around 680°C, resulting in the formation of reactive monomer molecules called para-xylylene . These monomers enter a deposition chamber where they polymerize on the substrate, forming a uniform, conformal coating . Industrial production of this compound often employs the Gorham method, which is known for its efficiency in producing high-purity Parylene coatings .
Chemical Reactions Analysis
Parylene F dimer undergoes various chemical reactions, including:
Oxidation: Parylene F can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the fluorine atoms on the aromatic ring, altering the polymer’s properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Parylene F dimer has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Parylene F dimer can be compared with other members of the Parylene family, such as:
Parylene N: The basic member of the Parylene series, characterized by its high dielectric strength and low dissipation factor.
Parylene C: Known for its excellent moisture and chemical resistance, widely used in electronic and medical applications.
Parylene F stands out due to its fluorine atoms, which provide superior thermal stability and lower dielectric constant compared to other Parylene types . This makes Parylene F particularly suitable for applications requiring high-performance coatings with excellent barrier properties .
Properties
IUPAC Name |
5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHKMHMGKKRFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501338087 | |
Record name | Parylene F dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-64-4 | |
Record name | Parylene F dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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